molecular formula C16H14F3N3O3 B2834040 N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide CAS No. 891018-44-3

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide

Cat. No.: B2834040
CAS No.: 891018-44-3
M. Wt: 353.301
InChI Key: IGNOFJDIKCXHSF-UHFFFAOYSA-N
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Description

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group enhances the efficacy and properties of the resulting compounds, making it a valuable component in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process involves the use of carbon-centered radical intermediates . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. The trifluoromethyl group can be introduced to heteroatoms such as sulfur, oxygen, and nitrogen, although this poses significant challenges due to the lack of general synthetic methods .

Chemical Reactions Analysis

Types of Reactions

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organophosphine catalysts, which facilitate enantioselective reactions. Conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include trifluoromethylated quaternary stereocenters and various trifluoromethyl-containing compounds .

Scientific Research Applications

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide is unique due to its specific structure, which combines the trifluoromethyl group with a phenylamino carbonylamino moiety.

Properties

IUPAC Name

1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-4-8-13(9-11)25-10-14(23)21-22-15(24)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNOFJDIKCXHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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